molecular formula C19H16N2O4S2 B11401383 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B11401383
M. Wt: 400.5 g/mol
InChI Key: BPTFCQUSBZDEQX-UHFFFAOYSA-N
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Description

2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that features a benzofuran and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran and benzothiazole rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is unique due to the presence of both benzofuran and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N2O4S2/c1-11-3-6-16-14(7-11)12(10-25-16)8-18(22)21-19-20-15-5-4-13(27(2,23)24)9-17(15)26-19/h3-7,9-10H,8H2,1-2H3,(H,20,21,22)

InChI Key

BPTFCQUSBZDEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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